
N,N'-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) is a chemical compound known for its unique structure and properties. This compound features two 2,2,2-tribromoacetamide groups connected by an oxydisulfonyl linkage. It is primarily used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) typically involves the reaction of 2,2,2-tribromoacetamide with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxydisulfonyl linkage. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
Industrial production of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The tribromoacetamide groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and tribromoacetamide groups into molecules.
Biology: The compound is used in biochemical studies to investigate the effects of sulfonyl and tribromoacetamide groups on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) involves its ability to interact with various molecular targets through its sulfonyl and tribromoacetamide groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in changes to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
相似化合物的比较
Similar Compounds
N,N’-Bis(2-hydroxyethyl)oxamide: This compound features similar amide linkages but lacks the sulfonyl and tribromoacetamide groups.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylenediamine instead of oxydisulfonyl linkage.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains sulfonic acid groups but lacks the tribromoacetamide groups.
Uniqueness
N,N’-(Oxydisulfonyl)bis(2,2,2-tribromoacetamide) is unique due to the presence of both sulfonyl and tribromoacetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable reagent in various scientific and industrial applications.
属性
CAS 编号 |
61103-57-9 |
|---|---|
分子式 |
C4H2Br6N2O7S2 |
分子量 |
733.6 g/mol |
IUPAC 名称 |
(2,2,2-tribromoacetyl)sulfamoyl N-(2,2,2-tribromoacetyl)sulfamate |
InChI |
InChI=1S/C4H2Br6N2O7S2/c5-3(6,7)1(13)11-20(15,16)19-21(17,18)12-2(14)4(8,9)10/h(H,11,13)(H,12,14) |
InChI 键 |
SFGHGTGGHCTUMH-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(Br)(Br)Br)NS(=O)(=O)OS(=O)(=O)NC(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


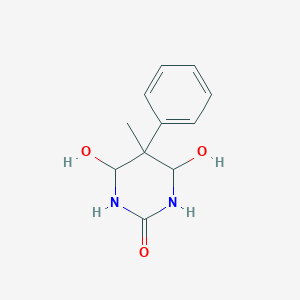

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
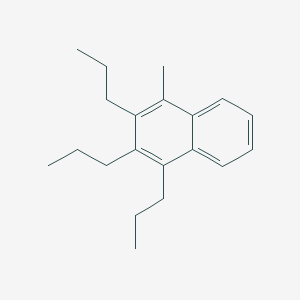
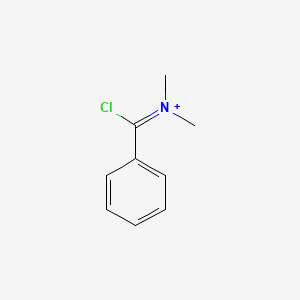
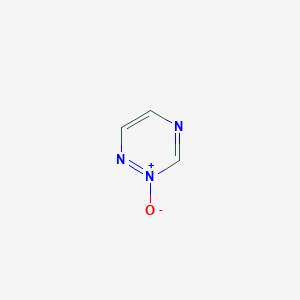



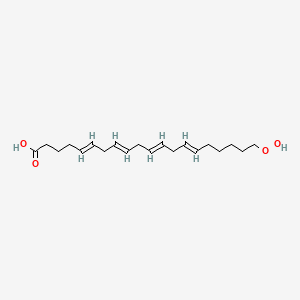
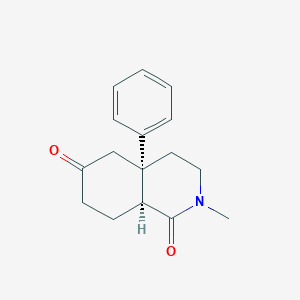
![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)

